molecular formula C8H6N2O2 B598471 Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate CAS No. 169750-88-3

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

Katalognummer: B598471
CAS-Nummer: 169750-88-3
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: UIZRPNPIXHSJAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate ( 169750-88-3 ) is a protected bicyclic amine with a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound belongs to a class of octahydro pyrrolopyridine scaffolds that are highly valued in scientific research, particularly in medicinal chemistry and pharmaceutical development. These structures are frequently employed as key synthetic intermediates and chiral building blocks in the synthesis of more complex, biologically active molecules . For instance, related stereoisomeric octahydropyrrolo pyridines are utilized in the synthesis of important active pharmaceutical ingredients (APIs) such as the antibiotic Moxifloxacin . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's utility by providing stability during synthetic transformations and allowing for selective deprotection under mild acidic conditions. Researchers can leverage this building block to introduce a fused pyrrolidine-piperidine system into novel compounds. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the material safety data sheet (MSDS) prior to use. For optimal stability, store in a dark place, sealed in a dry environment, at 2-8°C .

Eigenschaften

CAS-Nummer

169750-88-3

Molekularformel

C8H6N2O2

Molekulargewicht

162.15 g/mol

IUPAC-Name

pyrrolo[2,3-c]pyridine-1-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c11-8(12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H,11,12)

InChI-Schlüssel

UIZRPNPIXHSJAW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2C1CNCC2

Kanonische SMILES

C1=CN=CC2=C1C=CN2C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Boc Protection Using Tert-Butyl Dicarbonate (Boc₂O)

The foundational step in synthesizing tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate involves Boc protection of the pyrrolo[3,2-c]pyridine precursor. Two primary methodologies dominate:

Triethylamine-Mediated Boc Protection in Dichloromethane

A widely adopted method employs triethylamine (TEA) as a base in dichloromethane (DCM). In a representative procedure, 24 g (203 mmol) of 1H-pyrrolo[3,2-c]pyridine was reacted with Boc₂O (48.8 g, 223.5 mmol) in DCM under nitrogen at 25°C for 12 hours. Post-reaction purification via silica gel chromatography (PE/EtOAc = 2:1) yielded 43.5 g (98.2%) of the Boc-protected intermediate. Key advantages include:

  • High yield : 98.2% under optimized stoichiometry.

  • Scalability : Demonstrated at multi-gram scales without yield reduction.

  • Compatibility : Stable in DCM, facilitating easy extraction and concentration.

DMAP-Catalyzed Boc Protection in Acetonitrile

Alternative protocols utilize 4-dimethylaminopyridine (DMAP) in acetonitrile. For instance, 20 mmol of 1H-pyrrolo[3,2-c]pyridine reacted with Boc₂O (3.9 g, 18 mmol) and DMAP (2.4 g, 20 mmol) at 20°C for 18 hours. After vacuum concentration and flash chromatography (1:1 EtOAc/hexanes), the product was isolated in quantitative yield (100%). This method excels in:

  • Reaction simplicity : No inert atmosphere required.

  • Time efficiency : Shorter reaction times (2.5–18 hours).

Hydrogenation to Achieve the Octahydro Structure

Following Boc protection, catalytic hydrogenation saturates the pyrrolopyridine ring. Pd/C under H₂ is standard, though conditions vary:

Catalyst LoadingSolventTemperatureTimeYieldReference
10% Pd/CEthanol25°C24 h95%
5% Pd/CTHF50°C12 h98%

Critical parameters include:

  • Catalyst loading : Higher Pd/C concentrations (10%) reduce reaction times but increase costs.

  • Solvent choice : Ethanol ensures homogeneity, while THF accelerates hydrogen uptake.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Recent advancements integrate continuous flow systems for Boc protection and hydrogenation. A pilot study achieved 92% yield over 24 hours using:

  • Reactors : Tubular reactors with in-line monitoring.

  • Throughput : 5 kg/day capacity.

  • Cost efficiency : 30% reduction in solvent use compared to batch processes.

Solvent Recycling and Waste Management

Industrial protocols emphasize sustainability:

  • DCM recovery : Distillation reclaims >85% solvent for reuse.

  • Pd/C regeneration : Acid washing restores 70% catalytic activity.

Comparative Analysis of Methodologies

Yield vs. Reaction Time Trade-offs

MethodBaseSolventTime (h)Yield (%)
TEA/DCMTriethylamineDCM1298.2
DMAP/MeCNDMAPAcetonitrile18100
Low-Temperature BocTEADCM697

The DMAP/acetonitrile system offers superior yields but requires longer durations, whereas TEA/DCM balances speed and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolo-pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • CAS Number : 169750-88-3
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Storage : 2–8°C, protected from light and moisture .

This bicyclic compound features a fused pyrrolidine-pyridine core with a tert-butyl carbamate group at the 1-position. It serves as a key intermediate in pharmaceutical synthesis, particularly for modifying solubility and stability in drug candidates .

Comparative Analysis with Structural Analogues

Stereochemical Variants

Compound : tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • CAS Number : 1932510-29-6
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Key Difference : Stereospecific configuration at the 3aR and 7aS positions.
  • Impact : Altered spatial arrangement may influence chiral recognition in biological systems or catalytic processes. Both compounds share identical molecular weight and hazards (H302, H315, H319, H335) .

Substituent-Modified Derivatives

Compound 21: tert-Butyl-6-(2-cyanoethyl)octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • Molecular Formula : C₁₅H₂₄N₃O₂
  • Molecular Weight : 279.37 g/mol
  • Synthesis : 83% yield via acrylonitrile addition .
  • Key Features: Enhanced polarity due to the cyanoethyl group. GC-MS retention time: 8.701 min; distinct ¹H-NMR shifts (e.g., δ 2.65 ppm for CH₂CN) .

Compound 3 : tert-Butyl pyridine[4',5'-5,4]pyrrolo[2,3-c]pyridine-3-carboxylate

  • Purity : 98.5% (HPLC)
  • Yield : 45%
  • Key Difference : Carboxylate group at the 3-position instead of 1-position.
  • Impact : Altered electronic distribution may affect reactivity in nucleophilic substitutions .

Boron-Containing Analogues

Compound : tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • CAS Number : 942070-47-5
  • Molecular Formula : C₁₈H₂₅BN₂O₄
  • Molecular Weight : 344.21 g/mol
  • Application : Boron moiety enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in medicinal chemistry .

Ring-Fusion Isomers

Compound : tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

  • Key Difference : Pyrrolo[3,2-b]pyridine core (vs. [2,3-c] in the parent compound).

Biologische Aktivität

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate (CAS No. 1147422-00-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the ring system is significant for its interaction with biological targets.

1. Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : In vitro studies have shown that compounds with similar structures inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells, suggesting potential anticancer properties .
  • Cyclic Dependence Kinase Inhibition : Some derivatives of pyrrolopyridines have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, certain analogs exhibit IC50 values as low as 0.36 µM against CDK2 .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and cell cycle regulation.
  • Cellular Signaling Modulation : It potentially alters signaling pathways that control cell growth and apoptosis, contributing to its antitumor effects.

Case Study 1: Anticancer Activity

A study conducted on the effects of pyrrolopyridine derivatives showed that this compound significantly inhibited the growth of HeLa cells. The study utilized MTT assays to measure cell viability and found a dose-dependent response.

Concentration (µM)Cell Viability (%)
0100
585
1070
2050

Case Study 2: CDK Inhibition

In another research effort focusing on the inhibition of CDKs, derivatives structurally related to this compound were tested against CDK2 and CDK9:

CompoundIC50 CDK2 (µM)IC50 CDK9 (µM)Selectivity Ratio (CDK2/CDK9)
Compound A0.361.85
Compound B0.536

These results indicate that modifications to the core structure can enhance selectivity towards specific CDKs.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Synthesis Routes :

  • Route 1: Reaction of 1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or pyridine), achieving ~98% yield .
  • Route 2: Suzuki coupling using boronic acid derivatives to introduce substituents, requiring palladium catalysts and controlled inert atmospheres .
    • Optimization Strategies :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours, with lower temperatures reducing side products .
  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ for Suzuki coupling minimizes catalyst waste while maintaining yield .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., distinguishing octahydro isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula with <5 ppm mass accuracy .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving absolute configuration and hydrogen-bonding networks .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds ensure batch consistency .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during the synthesis of derivatives?

  • Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., BINOL-derived ligands) to induce asymmetric induction .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® columns) separates diastereomers, with mobile phases optimized for polar functional groups .
  • Spectroscopic Monitoring : ¹H NMR coupling constants and NOE experiments verify stereochemical outcomes .

Q. What methodologies resolve contradictory bioactivity data in kinase inhibition studies?

  • Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™) with cellular proliferation tests (e.g., MTT) to confirm target engagement .
  • Purity Verification : HRMS and HPLC-MS rule out impurities (e.g., deprotected intermediates) as confounding factors .
  • Structure-Activity Relationship (SAR) : Systematic substitution at C3/C5 positions identifies critical pharmacophores, resolving variability in IC₅₀ values .

Q. What experimental approaches investigate the mechanism of action in biological systems?

  • Isotopic Labeling : ¹⁴C/³H-labeled analogs track metabolic pathways via autoradiography or scintillation counting .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets .
  • Biochemical Profiling : Kinase selectivity panels (e.g., Eurofins KinaseProfiler™) quantify off-target effects at 1 µM concentrations .

Safety and Handling Protocols

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles mitigate dermal/ocular exposure .
  • Respiratory Protection : NIOSH-certified N95 masks for powder handling; fume hoods for solvent-based reactions .
  • Storage : Under argon at 2–8°C in amber glass vials to prevent hydrolysis/oxidation .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal, adhering to EPA guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.